3-Quinuclidinol

Cholinergic neurotransmission HAChU Enzyme inhibition

For pharmaceutical development of antimuscarinic agents like solifenacin, only the (R)-enantiomer of 3-Quinuclidinol ensures target receptor affinity, as (S)-forms are 10-100x less potent. Avoid racemic mixtures to eliminate inactive/harmful enantiomers. Our procured intermediate guarantees >98% purity from validated supply chains, ensuring your chiral synthesis meets stringent stereochemical requirements from bench to GMP production.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 3684-26-2
Cat. No. B8253405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinuclidinol
CAS3684-26-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)O
InChIInChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2
InChIKeyIVLICPVPXWEGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.88X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinuclidinol (CAS 3684-26-2): Essential Chiral Intermediate for Muscarinic Antagonists


3-Quinuclidinol (CAS 3684-26-2) is a bicyclic tertiary amine alcohol that serves as a pivotal chiral building block in the synthesis of antimuscarinic agents. Its rigid 1-azabicyclo[2.2.2]octane scaffold provides a constrained conformation that is optimal for interactions with muscarinic acetylcholine receptors (mAChRs) [1]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being the pharmacologically active component in most therapeutic agents derived from this scaffold [2]. Its primary utility lies in its role as an intermediate in the production of drugs such as solifenacin, talsaclidine, and revatropate .

3-Quinuclidinol (CAS 3684-26-2): Why Alternative Quinuclidine Analogs Cannot Be Casually Substituted


Substituting 3-quinuclidinol with other quinuclidine-based compounds is not feasible due to profound differences in receptor binding affinity, enzyme inhibition profiles, and stereoselectivity. Even minor structural modifications, such as changes at the N-substituent or the 3-position, can drastically alter pharmacological activity. For instance, while the racemic 3-quinuclidinol hydrochloride exhibits weak inhibition of high-affinity choline uptake (HAChU), its N-allyl derivative (NAQ) shows a 100-fold increase in potency [1]. Furthermore, the stereochemistry at the 3-position is critical: (R)-enantiomers of 3-quinuclidinol esters display 10-100 times greater affinity for muscarinic receptors than their (S)-counterparts [2]. These stark differences underscore that 3-quinuclidinol is a unique and non-interchangeable intermediate, and any attempt at generic substitution without rigorous evaluation would compromise the efficacy and safety profile of the final pharmaceutical product.

3-Quinuclidinol (CAS 3684-26-2): Verifiable Quantitative Differentiation Against Closest Analogs


HAChU Inhibition: N-Allyl Derivative vs. Parent 3-Quinuclidinol

The N-allyl derivative of 3-quinuclidinol (NAQ) is a highly potent and specific inhibitor of high-affinity choline uptake (HAChU), with an IC50 of 0.9 µM, representing a 100-fold improvement over the parent compound, 3-quinuclidinol hydrochloride, which is a weak inhibitor [1]. NAQ also demonstrates remarkable selectivity, with an IC50 of 680 µM for sodium-independent transport and a Ki of 200 µM for choline acetyltransferase, indicating it is a specific tool for probing HAChU [1].

Cholinergic neurotransmission HAChU Enzyme inhibition

Enantioselective Cholinesterase Interaction: (R)- vs. (S)-3-Quinuclidinol

Human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) exhibit strict stereoselectivity towards 3-quinuclidinol derivatives. Only the (R)-enantiomers of quinuclidin-3-yl acetates are hydrolyzed by both AChE and BChE, while the corresponding (S)-acetates are not substrates for these enzymes [1]. Furthermore, the enzyme active site is stereospecific toward R-(-)-3-quinuclidinol hydrochloride as an inhibitor [2].

Cholinesterase Stereoselectivity Enzyme inhibition

Muscarinic Receptor Affinity: (R)-3-Quinuclidinol Esters vs. (S)-Enantiomers

The (R)-enantiomer of 3-quinuclidinol benzilate (QNB) exhibits significantly higher affinity for muscarinic acetylcholine receptors (mAChRs) than its (S)-counterpart. In binding assays, the R-isomer was found to be approximately 10-15 times more potent, with a Ki value of 46 nM for the M2 receptor subtype [1]. This stereochemical preference is consistent across other esters of 3-quinuclidinol, including QNX and QNA [2].

Muscarinic receptors Radioligand binding Stereochemistry

Enantiomeric Purity in Production: (R)-3-Quinuclidinol vs. Racemic Mixture

Modern biocatalytic methods enable the production of (R)-3-quinuclidinol with exceptionally high enantiomeric purity, exceeding 99.9% ee, a level unattainable by simple racemic synthesis or resolution [1]. This is achieved using engineered E. coli biocatalysts expressing specific reductases, allowing for a space-time yield of up to 1505.5 g L⁻¹ d⁻¹ [2].

Biocatalysis Enantiomeric excess Pharmaceutical manufacturing

Nicotinic Receptor Partial Agonism: 3-Quinuclidinol Derivatives vs. Nicotine

Ether and carbamate derivatives of 3-quinuclidinol act as partial agonists at nicotinic acetylcholine receptors (nAChRs), offering a unique pharmacological profile distinct from full agonists like nicotine. Specific derivatives (compounds 9a and 9b) bind to the α4β2 subtype with Ki values of 48 nM and 42 nM, respectively [1]. These compounds exhibit 28-40% efficacy at CNS receptors and up to 80% efficacy at human muscle-type receptors (α1β1γδ) relative to 100 µM nicotine [1].

Nicotinic receptors Partial agonists CNS

Physicochemical Properties: 3-Quinuclidinol vs. Quinuclidin-2-ene Analogs

The saturated bicyclic ring system of 3-quinuclidinol imparts distinct physicochemical properties compared to its unsaturated analog, quinuclidin-2-ene. 3-Quinuclidinol has a melting point of 220-223 °C and is readily soluble in water, with a calculated LogP of approximately 0.01 . In contrast, quinuclidin-2-ene derivatives generally exhibit higher lipophilicity and lower aqueous solubility, which can impact formulation and bioavailability [1].

Physicochemical properties Drug-likeness LogP

3-Quinuclidinol (CAS 3684-26-2): Recommended Procurement Scenarios Based on Verifiable Evidence


Synthesis of Enantiopure Antimuscarinic Pharmaceuticals (e.g., Solifenacin, Talsaclidine)

For the development and manufacturing of antimuscarinic agents, only the (R)-enantiomer of 3-quinuclidinol is required. Its >99.9% enantiomeric purity, achieved through modern biocatalytic processes [1], ensures the final drug product meets stringent regulatory requirements for stereochemical purity. Procuring racemic 3-quinuclidinol would introduce an inactive or potentially harmful enantiomer, making it unsuitable for pharmaceutical applications.

Development of CNS-Active Nicotinic Receptor Modulators

Researchers aiming to develop partial agonists for nicotinic receptors (e.g., for cognitive enhancement or smoking cessation) should prioritize 3-quinuclidinol as a core scaffold. Its derivatives have demonstrated defined partial agonism at α4β2 and muscle-type nAChRs [2]. The ability to fine-tune efficacy (28-80% of nicotine's maximal effect) makes it a superior starting point compared to full agonists like nicotine, which can cause receptor desensitization and adverse effects.

Cholinergic Neuroscience Research: Probing HAChU and Cholinesterase Function

Investigators studying cholinergic neurotransmission should procure specific 3-quinuclidinol derivatives like N-allyl-3-quinuclidinol (NAQ) as a selective tool compound. NAQ's high potency (IC50 = 0.9 µM) and specificity for HAChU over sodium-independent transport and choline acetyltransferase [3] makes it an essential reagent for dissecting choline uptake mechanisms. The parent compound, 3-quinuclidinol hydrochloride, is insufficient for this purpose due to its weak inhibitory activity.

Enzymatic Studies on Stereoselective Biotransformations

For enzymology studies focused on stereoselective hydrolysis or reduction, 3-quinuclidinol and its esters serve as excellent model substrates. The strict stereoselectivity of human AChE and BChE towards (R)-enantiomers [4] provides a robust system for investigating enzyme active site geometry and developing stereoselective biocatalysts. This application is critical for advancing green chemistry and biocatalytic production methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Quinuclidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.